molecular formula C9H10BrFO2 B6287442 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene CAS No. 2586127-57-1

1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene

Cat. No. B6287442
CAS RN: 2586127-57-1
M. Wt: 249.08 g/mol
InChI Key: ZIELDUAWUZJZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene (1-BFMM) is a fluorinated aromatic compound that has recently gained attention in the scientific community due to its unique properties. 1-BFMM is a highly versatile compound that can be used in a variety of synthetic and research applications.

Scientific Research Applications

1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has a wide range of applications in scientific research. It has been used in a variety of organic and inorganic syntheses, such as in the synthesis of heterocycles, polymers, and other compounds. This compound has also been used as a catalyst for certain reactions, such as the Heck reaction. Additionally, this compound has been used as a fluorescent probe for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can form complexes with other molecules. This allows it to bind to molecules such as proteins, which can then be studied using fluorescent probes. Additionally, this compound can act as a catalyst for certain reactions, such as the Heck reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly versatile, making it suitable for a wide range of applications. Additionally, it is non-toxic and has been shown to have a variety of beneficial biochemical and physiological effects. However, this compound is also limited in its use in laboratory experiments, as it has a relatively short shelf life and is relatively expensive to produce.

Future Directions

The potential future directions of research on 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene are vast. One potential area of research is the development of more efficient synthesis methods. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Finally, further research could be done to investigate the potential applications of this compound in the field of biochemistry, such as its use as a fluorescent probe to study proteins.

Synthesis Methods

1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene can be synthesized in two different ways, depending on the desired application. The first method is a multi-step synthesis that involves a combination of Grignard reagents, bromination, and oxidation. In this method, a Grignard reagent is reacted with a brominated aromatic compound to form an intermediate, which is then oxidized to form this compound. The second method is a single-step synthesis using a palladium-catalyzed reaction. In this method, an aromatic compound is reacted with a palladium catalyst to form this compound directly.

properties

IUPAC Name

1-bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-6-3-7(10)8(11)4-9(6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIELDUAWUZJZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCOC)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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